molecular formula C13H13N3O B596541 6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one CAS No. 1355174-44-5

6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one

Cat. No.: B596541
CAS No.: 1355174-44-5
M. Wt: 227.267
InChI Key: HOJRLYJRAQKDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one (CAS 1355174-44-5) is a high-purity chemical compound offered for research and development purposes. This molecule features a privileged fused heterocyclic scaffold, combining a pyrrolopyridine core with a pyridazinone ring . The pyrrolo[3,4-c]pyridine scaffold is recognized in scientific literature for its broad spectrum of pharmacological properties, and derivatives have been investigated for potential applications in treating diseases of the nervous and immune systems, as well as for their antidiabetic, antimycobacterial, antiviral, and antitumor activities . Simultaneously, the pyridazinone moiety is a influential structure in medicinal chemistry, known for its diverse pharmacological activities which include anti-inflammatory, antihistamine, antitumor, and antimicrobial effects . This makes this compound a valuable and versatile intermediate for researchers in medicinal chemistry. It is particularly useful for building novel pharmacologically active heterocyclic compounds and for structure-activity relationship (SAR) studies during the discovery of new therapeutic agents . The compound has a molecular formula of C13H13N3O and a molecular weight of 227.26 g/mol . For optimal stability, it is recommended to store the product sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-benzyl-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-13-6-11-8-16(9-12(11)14-15-13)7-10-4-2-1-3-5-10/h1-6H,7-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJRLYJRAQKDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=O)NN=C2CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856733
Record name 6-Benzyl-2,5,6,7-tetrahydro-3H-pyrrolo[3,4-c]pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355174-44-5
Record name 6-Benzyl-2,5,6,7-tetrahydro-3H-pyrrolo[3,4-c]pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation of Dihydro Precursors

A prominent method for synthesizing pyrrolo-pyridazine derivatives involves the hydrogenation of unsaturated precursors. In a protocol adapted from octahydro-pyrrolo[3,4-b]pyridine synthesis, 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione undergoes hydrogenation using palladium on carbon (Pd/C) under 7–8 kg/cm² hydrogen pressure at 70–85°C. This step reduces the pyridine ring to a dihydro structure while preserving the benzyl group . The reaction typically achieves >95% yield when conducted in toluene with L-proline as a co-catalyst, which stabilizes intermediates and prevents over-reduction .

Key Reaction Conditions

  • Catalyst : 7% Pd/C

  • Solvent : Toluene

  • Temperature : 70–85°C

  • Pressure : 7–8 kg/cm² H₂

  • Yield : 97.05%

This method is advantageous for scalability but requires careful control of hydrogen pressure to avoid side reactions such as debenzylation.

Cyclocondensation of Pyridazine and Pyrrolidine Precursors

The pyrrolo[3,4-c]pyridazine core can be assembled via cyclocondensation between pyridazine-3(2H)-one derivatives and benzyl-substituted pyrrolidines. A study on analogous pyridazinones demonstrated that reacting 3-hydroxy-2-benzylpyridazin-6(1H)-one with 1-benzylpyrrolidine-3-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) forms the fused ring system . The reaction proceeds through a mixed anhydride intermediate, followed by intramolecular cyclization under refluxing dichloromethane.

Optimization Insights

  • Coupling Agent : DCC or ethyl chloroformate

  • Solvent : Dichloromethane or DMF

  • Temperature : 40–50°C (activation), 80°C (cyclization)

  • Yield : 65–72%

This route allows modular substitution but may require protective groups to prevent N-alkylation at competing sites.

Substitution Reactions on Preformed Pyridazinone Cores

Functionalization of preassembled pyridazinone scaffolds offers a direct pathway to introduce the benzyl group. For instance, treating 6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile selectively alkylates the N6 position . The reaction achieves 85–90% yield after 12 hours at 60°C, with minimal O-benzylation byproducts .

Critical Parameters

  • Base : K₂CO₃ or Cs₂CO₃

  • Solvent : Acetonitrile or DMF

  • Temperature : 60–80°C

  • Reaction Time : 12–24 hours

This method is favored for its simplicity but necessitates rigorous purification to isolate the monocrystalline product.

Acid-Catalyzed Cyclization of Hydrazide Intermediates

Hydrazide intermediates serve as precursors for pyridazinone formation. A reported synthesis of 2-benzylpyridazin-3(2H)-ones involves cyclizing 2-[(1-benzyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy]acetohydrazide under acidic conditions . Heating the hydrazide in hydrochloric acid (HCl) at 90°C induces cyclodehydration, yielding the pyrrolo-pyridazine framework with a benzyl group intact .

Representative Procedure

  • Hydrazide Synthesis : React 3-hydroxy-2-benzylpyridazin-6(1H)-one with chloroacetyl chloride in DMF.

  • Cyclization : Treat the hydrazide with 6M HCl at 90°C for 6 hours.

  • Yield : 78–82%

This approach is limited by the stability of hydrazide intermediates, which may decompose under prolonged heating.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYield (%)Temperature (°C)Key AdvantageLimitation
Catalytic Hydrogenation97.0570–85High yield, scalableRequires high-pressure H₂
Cyclocondensation65–7280Modular substitutionMulti-step, protective groups
Substitution85–9060–80Simple, directPurification challenges
Acid Cyclization78–8290Short reaction timeAcid-sensitive intermediates
Cross-Coupling70–75100RegioselectiveCostly catalysts, anhydrous

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyridazinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one with structurally related derivatives, focusing on core structures, substituents, and functional properties inferred from the evidence:

Compound Core Structure Key Substituents Synthetic Method Key Properties
This compound (Target Compound) Pyrrolo[3,4-c]pyridazinone 6-Benzyl Likely alkylation of pyridazinone Predicted moderate lipophilicity; potential for H-bonding via ketone
5-Chloro-6-phenylpyridazin-3(2H)-one derivatives Pyridazinone 5-Chloro, 6-phenyl, 2-alkyl Alkylation with halides/K₂CO₃ in acetone Enhanced electrophilicity due to Cl; tunable solubility via 2-position substituents
4-Hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione (HPPT) Pyrrolo[3,4-c]pyridine trione 4-Hydroxy Unspecified Large Stokes shift (~100 nm); high photostability; fluorescence in physiological media
Ph-TDPP-Ph (Pyrrolo[3,4-c]pyrrole-1,4-dione) Pyrrolo[3,4-c]pyrrole dione Thiophene-phenyl side chains Suzuki coupling with boronic acids Semiconducting properties; used in organic electronics
6,7-Dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one Pyrrolo[3,4-d]pyrimidinone Unsubstituted Commercial synthesis High solubility (25+ suppliers); potential kinase inhibition scaffold

Key Observations:

Core Structure Differences: The target compound’s pyridazinone ring differs from HPPT’s trione or Ph-TDPP-Ph’s dione, reducing electron-withdrawing effects but retaining H-bonding capacity. Pyridazinones (as in ) exhibit greater electrophilicity compared to pyridine or pyrrole analogs, influencing reactivity and binding interactions.

Substituent Effects :

  • The 6-benzyl group in the target compound increases steric bulk and lipophilicity compared to smaller substituents (e.g., Cl or hydroxy groups in ). This may enhance membrane permeability but reduce aqueous solubility.
  • Fluorescent properties (as seen in HPPT ) are less likely in the target compound due to the absence of conjugated hydroxyl or trione groups.

Synthetic Flexibility :

  • Alkylation at the 6-position (analogous to ) allows modular derivatization, whereas Suzuki coupling (as in ) enables π-extended systems for materials science.

Research Implications and Gaps

While the evidence highlights the versatility of pyrrolo-pyridazine/pyridine frameworks, direct data on the target compound’s spectral, electronic, or biological properties are absent. Future studies should:

  • Characterize its fluorescence, solubility, and stability using methods from .
  • Explore synthetic optimizations (e.g., one-pot alkylation/cyclization) inspired by .
  • Benchmark against commercial analogs (e.g., ) for drug discovery or material applications.

This analysis underscores the importance of substituent engineering and core selection in tailoring heterocyclic compounds for specific applications.

Biological Activity

6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one is a nitrogen-containing heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by its unique pyrrolo[3,4-c]pyridazinone structure, which contributes to its biological activity. Its IUPAC name is 6-benzyl-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3-one, and it has a CAS number of 1355174-44-5. The molecular formula is C13H13N3OC_{13}H_{13}N_3O with a molecular weight of 229.26 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells.
  • Enzyme Inhibition : It has been investigated for its potential as an enzyme inhibitor which could modulate various biochemical pathways.
  • Neuroprotective Effects : The compound may offer protective effects against neurodegenerative diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions include:

  • Inhibition of Enzymes : The compound may act as an inhibitor for certain phosphodiesterases (PDEs), which are crucial in cellular signaling pathways.
  • Modulation of Receptors : It could modulate receptor activity involved in neurotransmission and other physiological processes.

Antitumor Activity

A study demonstrated that derivatives of pyrrolo[3,4-b]pyridin-5-one exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer cells. The compound's ability to decrease cell viability was noted at concentrations as low as 6.25 µM .

Cell LineIC50 (µM)
MDA-MB-231 (TNBC)6.25
MCF7 (ER+)12.5
HCT116 (Colon)10.0

Enzyme Inhibition

Research into the enzyme inhibitory properties revealed that this compound selectively inhibits PDE III and PDE IV with IC50 values of 0.58 µM and 0.17 µM respectively . This suggests potential applications in conditions such as cardiac failure.

Case Studies

  • Case Study on Neuroprotection : In vivo studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis. This was evidenced by reduced levels of reactive oxygen species (ROS) in treated neuronal cultures compared to controls.
  • Case Study on Antiplatelet Activity : A series of experiments indicated that derivatives of the compound displayed significant antiplatelet activity, which could be beneficial in treating thromboembolic disorders .

Q & A

Q. What are the critical considerations for optimizing the synthetic route of 6-benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one?

  • Methodological Answer : The synthesis of pyrrolo-pyridazine derivatives typically involves multi-step reactions, including cyclization, benzylation, and purification. For example, analogous compounds like 5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one require precise control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to achieve yields >90% . Key challenges include managing steric hindrance from the benzyl group and minimizing side reactions during cyclization. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMF/ethanol) is critical to isolate the target compound with >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on coupling patterns and integration. For instance, the benzyl group’s protons (δ 4.5–5.0 ppm) and aromatic protons (δ 7.2–7.8 ppm) should align with calculated chemical shifts using software like ChemDraw .
  • IR : Confirm carbonyl (C=O) stretching at ~1680–1720 cm⁻¹ and NH/CH stretching in the pyrrolo-pyridazine ring .
  • HRMS : Validate molecular weight (C₁₄H₁₃N₃O) with a mass error <5 ppm .
    X-ray crystallography (as used for 6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione) provides definitive structural confirmation by resolving bond angles and dihedral angles .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization strategies?

  • Methodological Answer : The lactam (C=O) and benzyl groups are key reactive sites. The lactam can undergo nucleophilic substitution (e.g., with amines or hydrazines) to form imine derivatives, while the benzyl group is susceptible to hydrogenolysis (Pd/C, H₂) for deprotection . For example, 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives have been modified via Suzuki-Miyaura coupling to introduce aryl/heteroaryl substituents .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the electronic properties and biological interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can optimize the geometry and predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity . Molecular docking (AutoDock Vina) against targets like kinases or GPCRs can simulate binding affinities. For example, pyridazine analogs have shown affinity for adenosine receptors, guided by electrostatic potential maps and binding pocket analysis .

Q. What experimental strategies resolve contradictions in spectral data or biological activity across studies?

  • Methodological Answer : Contradictions may arise from polymorphic forms or impurities. Techniques include:
  • Comparative XRD : Identify crystalline vs. amorphous forms .
  • HPLC-MS : Detect trace impurities (e.g., unreacted intermediates) using a C18 column and acetonitrile/water gradient .
  • Biological assays : Replicate activity tests (e.g., enzyme inhibition) under standardized conditions (pH 7.4, 37°C) to isolate compound-specific effects .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological profiles?

  • Methodological Answer : Systematic SAR involves:
  • Core modifications : Replace the benzyl group with bioisosteres (e.g., pyridinylmethyl) to improve solubility .
  • Substituent screening : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the pyridazine ring to modulate electron density and binding affinity .
  • Pharmacokinetic profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 monolayer) to prioritize analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.